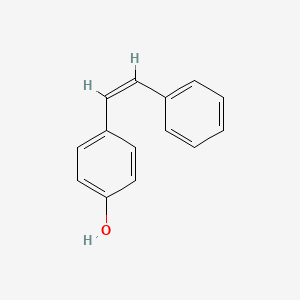
cis-Stilben-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-stilben-4-ol is a stilben-4-ol. It derives from a hydride of a cis-stilbene.
Wissenschaftliche Forschungsanwendungen
1. Cancer Cell Apoptosis
cis-Stilben-4-ol, particularly its derivative 3,4,5,4'-tetramethoxy-cis-stilbene (MC-4), has been shown to induce rapid perinuclear mitochondrial clustering and apoptosis in cancer cells. This effect is independent of the p53 and p21 pathways, suggesting a unique mechanism of action for MC-4 in targeting cancer cells (Gosslau et al., 2008).
2. Photoisomerization Reactions
The photoisomerization reactions of cis-stilbene have been extensively studied using femtosecond laser techniques. These studies provide insights into the dynamics of molecular changes during photoisomerization, a process relevant in various chemical and biological contexts (Sension et al., 1993).
3. Epoxidation and Mechanistic Probes
cis-Stilbene serves as a probe in studying the epoxidation reactions catalyzed by MnIII(salen)X complexes. The reactions' outcomes depend on the oxygen source and the catalyst's counterion, highlighting cis-stilbene's role in exploring reaction mechanisms and selectivity (Adam et al., 2002).
4. Antineoplastic Agents
cis-Stilbene derivatives have been synthesized and evaluated as antineoplastic agents, showing significant inhibitory activity against various cancer cell lines. These compounds, related to combretastatin A-4, also inhibit tubulin polymerization, indicating their potential as anticancer agents (Pettit et al., 2005).
5. Tubulin-Interactive Properties
cis-Stilbene derivatives, especially those related to combretastatins, are researched for their tubulin-interactive properties. Their ability to bind to β-tubulin and inhibit tubulin polymerization makes them promising candidates for cancer therapy (Mikstacka et al., 2013).
Eigenschaften
Produktname |
cis-Stilben-4-ol |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-[(Z)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6- |
InChI-Schlüssel |
QVLMUEOXQBUPAH-SREVYHEPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





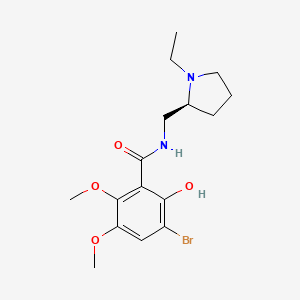
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-2,4-dihydro-1H-quinoline-8-sulfonamide](/img/structure/B1241470.png)
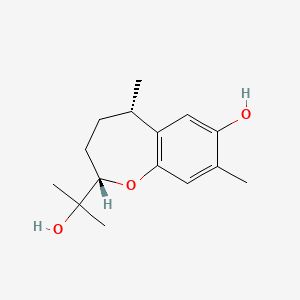

![N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B1241475.png)
![N-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)methylideneamino]quinolin-2-amine](/img/structure/B1241476.png)
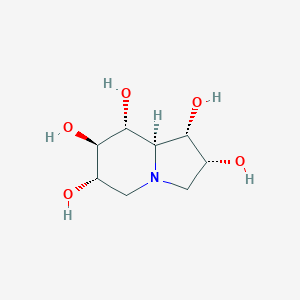


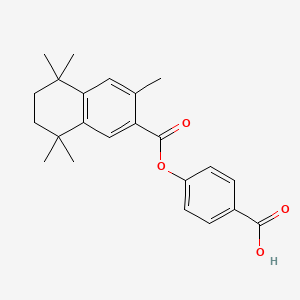
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)
